(R)-N-((S)-(2-(Diphenylphosphaneyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide
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Overview
Description
®-N-((S)-(2-(Diphenylphosphaneyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound with significant applications in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-(2-(Diphenylphosphaneyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, including the formation of intermediate compounds and their subsequent reactions. The process often starts with the preparation of the diphenylphosphaneyl phenyl intermediate, followed by its reaction with the tetramethyl-tetrahydronaphthalenyl derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
®-N-((S)-(2-(Diphenylphosphaneyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to amines.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, ®-N-((S)-(2-(Diphenylphosphaneyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, which are useful in various catalytic processes .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest for drug discovery and development .
Medicine
Industry
In the industrial sector, ®-N-((S)-(2-(Diphenylphosphaneyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide is used in the synthesis of advanced materials, including polymers and nanomaterials. Its unique properties contribute to the development of materials with enhanced performance characteristics .
Mechanism of Action
The mechanism of action of ®-N-((S)-(2-(Diphenylphosphaneyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. This modulation can result in various biological effects, including inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simple ester used in organic synthesis.
®-N-((S)-2-(Diphenylphosphaneyl)-1-(2-(diphenylphosphaneyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfinamide: A structurally similar compound with different substituents.
(S)-N-Methyl-N-diphenylphosphino-1-[®-2-(diphenylphosphino)ferrocenyl]ethylamine: Another related compound used in coordination chemistry.
Uniqueness
®-N-((S)-(2-(Diphenylphosphaneyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide stands out due to its unique combination of structural features, which confer specific reactivity and binding properties. Its ability to form stable complexes with transition metals and its potential bioactivity make it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C37H44NOPS |
---|---|
Molecular Weight |
581.8 g/mol |
IUPAC Name |
N-[(S)-(2-diphenylphosphanylphenyl)-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C37H44NOPS/c1-35(2,3)41(39)38-34(27-22-23-31-32(26-27)37(6,7)25-24-36(31,4)5)30-20-14-15-21-33(30)40(28-16-10-8-11-17-28)29-18-12-9-13-19-29/h8-23,26,34,38H,24-25H2,1-7H3/t34-,41?/m0/s1 |
InChI Key |
RNECRLNZVHVLRD-YUBUVMJQSA-N |
Isomeric SMILES |
CC1(CCC(C2=C1C=CC(=C2)[C@@H](C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)NS(=O)C(C)(C)C)(C)C)C |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)C(C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)NS(=O)C(C)(C)C)(C)C)C |
Origin of Product |
United States |
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